Isoasiaticoside
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Overview
Description
Preparation Methods
Synthetic Routes and Reaction Conditions
Isoasiaticoside is typically extracted from Centella asiatica. The extraction process involves several steps, including solvent extraction, purification, and crystallization . The plant material is first dried and powdered, then subjected to solvent extraction using solvents like methanol or ethanol. The extract is then purified using techniques such as column chromatography to isolate this compound .
Industrial Production Methods
Industrial production of this compound follows similar extraction and purification methods but on a larger scale. The process involves the use of industrial-grade solvents and large-scale chromatography systems to ensure the efficient extraction and purification of this compound .
Chemical Reactions Analysis
Types of Reactions
Isoasiaticoside undergoes various chemical reactions, including:
Oxidation: this compound can be oxidized to form different derivatives.
Reduction: Reduction reactions can modify the functional groups in this compound.
Substitution: This compound can undergo substitution reactions where functional groups are replaced by other groups.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like potassium permanganate and reducing agents like sodium borohydride. The reactions are typically carried out under controlled conditions, such as specific temperatures and pH levels .
Major Products Formed
The major products formed from these reactions include various derivatives of this compound, which may have different pharmacological properties .
Scientific Research Applications
Isoasiaticoside has a wide range of scientific research applications:
Mechanism of Action
Isoasiaticoside exerts its effects through various molecular targets and pathways. It is known to stimulate collagen biosynthesis, which aids in wound healing . It also has anti-inflammatory properties by inhibiting the production of pro-inflammatory cytokines . Additionally, this compound has neuroprotective effects by reducing oxidative stress and apoptosis in neuronal cells .
Comparison with Similar Compounds
Isoasiaticoside is similar to other triterpene saponins such as asiaticoside and madecassoside . this compound is unique due to its specific molecular structure and distinct pharmacological properties .
Similar Compounds
Asiaticoside: Known for its wound healing and anti-inflammatory properties.
Madecassoside: Exhibits neuroprotective and anti-inflammatory effects.
Asiatic Acid: A derivative of asiaticoside with potent antioxidant and anti-inflammatory activities.
This compound stands out due to its unique combination of neuroprotective, anti-inflammatory, and wound healing properties, making it a valuable compound in various scientific and medical research fields .
Properties
Molecular Formula |
C48H78O19 |
---|---|
Molecular Weight |
959.1 g/mol |
IUPAC Name |
[6-[[3,4-dihydroxy-6-(hydroxymethyl)-5-(3,4,5-trihydroxy-6-methyloxan-2-yl)oxyoxan-2-yl]oxymethyl]-3,4,5-trihydroxyoxan-2-yl] 10,11-dihydroxy-9-(hydroxymethyl)-1,2,6a,6b,9,12a-hexamethyl-4,5,6,6a,7,8,8a,10,11,12,13,14,14a,14b-tetradecahydro-1H-picene-4a-carboxylate |
InChI |
InChI=1S/C48H78O19/c1-20-10-13-48(15-14-46(6)23(29(48)21(20)2)8-9-28-44(4)16-24(51)39(60)45(5,19-50)27(44)11-12-47(28,46)7)43(61)67-42-36(58)33(55)31(53)26(65-42)18-62-40-37(59)34(56)38(25(17-49)64-40)66-41-35(57)32(54)30(52)22(3)63-41/h10,21-42,49-60H,8-9,11-19H2,1-7H3 |
InChI Key |
ATNAJMVRCNQHAG-UHFFFAOYSA-N |
Canonical SMILES |
CC1C2C3CCC4C(C3(CCC2(CC=C1C)C(=O)OC5C(C(C(C(O5)COC6C(C(C(C(O6)CO)OC7C(C(C(C(O7)C)O)O)O)O)O)O)O)O)C)(CCC8C4(CC(C(C8(C)CO)O)O)C)C |
Origin of Product |
United States |
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